

futibatinib phase II FOENIX-CCA2 trial results

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Compound Focus: Futibatinib

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FOENIX-CCA2 Trial Efficacy Results (N=103)

| Efficacy Parameter | Result (as assessed by Independent Review) |
|--|--|
| Objective Response Rate (ORR) | 42% (95% CI, 32%-52%) [1] |
| Complete Response (CR) | 0% (All responses were partial) [2] |
| Disease Control Rate (DCR) | 83% (95% CI, 74%-89%) [1] |
| Median Duration of Response (DOR) | 9.7 months (95% CI, 7.6-17.0 months) [1] |
| Median Progression-Free Survival (PFS) | 9.0 months (95% CI, 6.9-13.1) [1] |
| Median Overall Survival (OS) | 21.7 months (95% CI, 14.5-not reached) [1] |

Cross-Trial Comparison with Other Therapies

In the absence of head-to-head clinical trials, an indirect comparison was conducted to evaluate **futibatinib** against chemotherapy and another FGFR inhibitor, pemigatinib [3]. The analysis used data from the FOENIX-CCA2 trial (**futibatinib**, N=103) and the FIGHT-202 trial (pemigatinib, N=107) [3].

The following table shows the results of this indirect comparison, presented as Hazard Ratios (HR). An HR of less than 1.0 indicates an advantage for **futibatinib**.

| Comparison | Progression-Free Survival (PFS) HR | Overall Survival (OS) HR | Duration of Response (DOR) HR | Objective Response Rate (ORR) OR |
|-----------------------------|------------------------------------|--------------------------|-------------------------------|----------------------------------|
| Futibatinib vs Chemotherapy | 0.53 [3] | 0.49 [3] | Not Specified | Not Specified |
| Futibatinib vs Pemigatinib | 0.89 [3] | 0.83 [3] | 0.75 [3] | 1.43 [3] |

Key Findings from the Comparison:

- **Versus Chemotherapy: Futibatinib** provided a **significant survival advantage**, with patients having a 47% lower risk of progression or death (PFS HR 0.53) and a 51% lower risk of death (OS HR 0.49) compared to chemotherapy [3].
- **Versus Pemigatinib: Futibatinib** was associated with a **numerical advantage** across all efficacy parameters, including PFS, OS, DOR, and ORR. However, these trends **did not reach statistical significance** in this indirect analysis [3].

Trial Design & Methodology

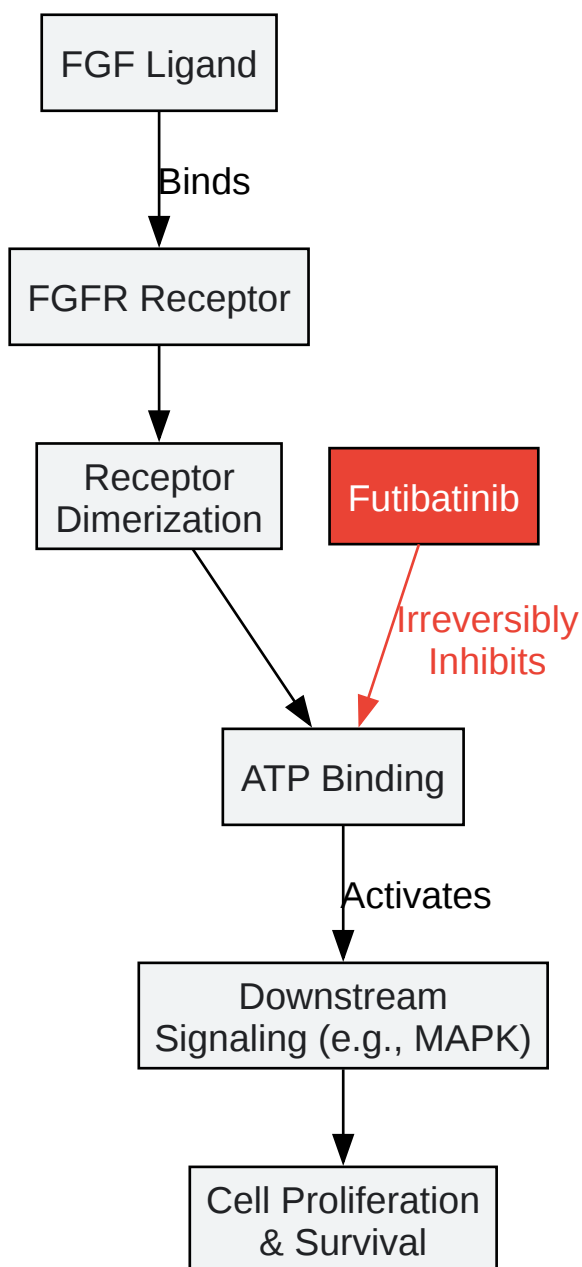
The FOENIX-CCA2 trial was a pivotal, global, multicenter, open-label, single-arm phase II study [4].

- **Objective:** To evaluate the efficacy and safety of **futibatinib** in a specific patient population with iCCA [2] [4].
- **Patient Population:** Adults with previously treated, unresectable, locally advanced or metastatic iCCA, confirmed to have an *FGFR2* gene fusion or rearrangement. All patients had progressed after at least one prior line of systemic therapy (including gemcitabine plus platinum-based chemotherapy) and had an ECOG performance status of 0 or 1 [4].
- **Intervention:** Patients received **futibatinib** 20 mg orally once daily, continuously, until disease progression or unacceptable toxicity [4].
- **Primary Endpoint:** Objective Response Rate (ORR) as assessed by an Independent Review Committee (IRC) using RECIST v1.1 criteria [4].
- **Key Secondary Endpoints:** Duration of Response (DOR), Disease Control Rate (DCR), Progression-Free Survival (PFS), Overall Survival (OS), and safety [4].

Mechanism of Action & Pathway

Futibatinib is a highly selective, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) 1, 2, 3, and 4 [5] [4]. It covalently binds to the ATP-binding pocket of FGFR, leading to sustained inhibition of its kinase activity and downstream signaling pathways, which can lead to reduced cell proliferation and survival in tumors dependent on FGFR signaling [5].

The diagram below illustrates the FGFR signaling pathway and **futibatinib**'s mechanism of action.



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Key Conclusions for Researchers

- **Confirmed Efficacy:** The FOENIX-CCA2 trial established **futibatinib** as an effective therapy for iCCA with *FGFR2* fusions/rearrangements, leading to its FDA approval [1] [4].
- **Durable Responses:** **Futibatinib** induced deep and durable responses with a median DOR of 9.7 months and a median OS of over 21 months in a pretreated patient population [1].
- **Favorable Indirect Profile:** While not conclusive, indirect comparisons suggest a potential efficacy advantage for **futibatinib** over pemigatinib, which warrants further investigation in direct head-to-head studies [3].

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